N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide
Description
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21) |
InChI Key |
LFJXKBKKKJWMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
Adamantane-1-carboxylic acid is treated with phosphorus pentachloride (PCl₅) in anhydrous cyclohexane under reflux for 2 hours to generate adamantane-1-carbonyl chloride. This step typically achieves >90% conversion, as evidenced by analogous protocols for chromone-2-carboxamides. The use of PCl₅ ensures complete activation, though alternatives like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) may also be employed.
Coupling with 3-Imidazol-1-ylpropylamine
The acid chloride is subsequently reacted with 3-imidazol-1-ylpropylamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. For example, a protocol adapted from isoquinoline-3-carboxamide synthesis involves dissolving the amine in tetrahydrofuran (THF), adding the acid chloride dropwise at 0°C, and stirring at room temperature for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding 68–75% of the target compound.
Key Data:
Carbonyldiimidazole (CDI)-Activated Coupling
CDI-mediated activation offers a safer alternative to acid chlorides, avoiding corrosive reagents.
Activation of Adamantane-1-Carboxylic Acid
Adamantane-1-carboxylic acid (1 eq) is combined with CDI (1.2 eq) in THF and refluxed for 1 hour to form the imidazolide intermediate. This intermediate is highly reactive toward nucleophiles, enabling efficient amide bond formation.
Amine Coupling and Optimization
A solution of 3-imidazol-1-ylpropylamine (1 eq) and 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq) in THF is added to the imidazolide intermediate. The mixture is stirred at room temperature for 15 hours, followed by extraction with ethyl acetate and purification via preparative HPLC. This method, adapted from sulfamide derivative synthesis, achieves yields of 70–84%, with purity >95% by LC-MS.
Key Data:
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase approaches enable rapid parallel synthesis, particularly useful for generating analogs.
Resin Functionalization
Wang resin (1.0 mmol/g loading) is pre-loaded with adamantane-1-carboxylic acid using HATU (1.5 eq) and DIPEA (3 eq) in dimethylformamide (DMF) for 2 hours. The resin is then washed with DMF and dichloromethane (DCM).
On-Resin Amidation
3-Imidazol-1-ylpropylamine (3 eq) and PyBOP (1.5 eq) are dissolved in DMF, added to the resin, and agitated for 6 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:1) for 1 hour liberates the product, which is isolated via precipitation in cold diethyl ether. This method yields 60–65% with >90% purity, as demonstrated in chromone-2-carboxamide syntheses.
Comparative Analysis of Methodologies
Yield and Purity
-
Acid Chloride Route : Moderate yields (68–75%) due to hydrolysis side reactions but high purity (>90%).
-
CDI Activation : Superior yields (70–84%) and scalability, though requires chromatographic purification.
-
Solid-Phase Synthesis : Lower yields (60–65%) but ideal for combinatorial libraries.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its carboxamide and imidazole groups:
Carboxamide Group
-
Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield adamantane-1-carboxylic acid and 3-imidazol-1-ylpropylamine .
-
Amidation : Substitution of the amine with other nucleophiles (e.g., alcohols, thiols) could generate diverse derivatives .
Imidazole Ring
-
Electrophilic Substitution : The imidazole ring can undergo alkylation, acylation, or sulfonation at the N-1 position.
-
Coordination Chemistry : The nitrogen atoms in the imidazole ring may act as ligands for metal coordination, enabling applications in catalysis or sensing .
Structural Modifications
Derivatives of this compound are synthesized by modifying the adamantane core or imidazole substituent :
-
Adamantane Core : Substitution at the carboxamide position with aryl or alkyl groups (e.g., chlorophenyl, fluorophenyl) enhances lipophilicity and biological activity .
-
Imidazole Substituent : Lengthening the alkyl chain (e.g., from propyl to butyl) or introducing heteroatoms (e.g., fluorine) can alter pharmacokinetics .
Table 2: Structural Variants
| Feature Modified | Example Substituent | Impact | Reference |
|---|---|---|---|
| Adamantane Core | 4-Chlorophenyl | Increased lipophilicity | |
| Imidazole Chain | Fluorinated alkyl | Enhanced stability |
Scientific Research Applications
The primary mechanism through which N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide exerts its effects is through inhibition of sphingosine kinase, an enzyme involved in sphingolipid metabolism. This pathway is crucial for various cellular processes, including cell proliferation, apoptosis, and inflammation. The imidazole moiety enhances the compound's ability to interact with biological targets, facilitating enzyme catalysis and receptor binding.
Sphingosine Kinase Inhibition
Sphingosine kinases play a pivotal role in cancer biology and neurodegenerative disorders. By inhibiting this enzyme, this compound may disrupt signaling pathways that promote tumor growth and survival. Research indicates that similar compounds have shown promising anticancer activity by modulating these pathways .
Medicinal Chemistry Applications
This compound serves as a lead compound in drug development targeting sphingosine kinase pathways. Its structural characteristics allow for modifications that can enhance efficacy and selectivity against specific biological targets. This makes it an attractive candidate for further research and development in pharmacology.
Drug Development Potential
The compound's stability and lipophilicity due to the adamantane structure make it suitable for oral bioavailability, which is a critical factor in drug design. Additionally, the carboxamide functional group is significant for its interactions with biological receptors, further enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and similar compounds:
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Adamantane-Containing Carboxamides
- N-(3-aminopropyl)adamantane-1-carboxamide (): This analog replaces the imidazole group with a primary amine. The amine’s protonation at physiological pH may alter membrane permeability.
- 1H-Indazole-3-carboxamide with tricyclodecane (): This compound substitutes adamantane with tricyclo[3.3.1.1³,⁷]decane, a structurally distinct polycyclic group. While both cores are lipophilic, tricyclodecane’s larger size may hinder binding to sterically constrained targets.
Heterocyclic Carboxamide Derivatives
- 1H-Pyrazole-3-carboxamides (): Pyrazole-based analogs (e.g., N-cyclopropyl-1H-pyrazole-3-carboxamide) feature adjacent nitrogen atoms in the heterocycle, creating distinct electronic profiles compared to imidazole’s non-adjacent nitrogens. Substituents like cyclopropyl or methyl groups (e.g., N,5-dimethyl-1H-pyrazole-3-carboxamide) introduce steric effects that may improve metabolic stability but reduce conformational flexibility.
- 1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (): This dihydropyridine derivative incorporates electron-withdrawing groups (Cl, CF₃) and a benzyl substituent, enhancing electrophilicity and aromatic stacking.
Substituted Aromatic Carboxamides
- L-Prolinamide derivatives (): Peptide-hybrid carboxamides (e.g., 5-oxo-L-prolyl-3-(1H-pyrazol-3-yl)-L-alanyl-L-prolinamide) integrate amino acid backbones, offering conformational diversity but increased susceptibility to protease degradation. The imidazole analog’s adamantane group provides greater rigidity and protease resistance.
Data Tables
Research Findings and Implications
Adamantane vs. Tricyclodecane : Adamantane’s smaller size and symmetrical structure enhance binding to sterically sensitive targets compared to bulkier tricyclodecane derivatives.
Imidazole vs. Pyrazole: Imidazole’s non-adjacent nitrogens enable stronger metal coordination and broader H-bonding networks, whereas pyrazole’s adjacent nitrogens favor tautomerization-dependent interactions.
Electron-Withdrawing Groups : Halogenated aromatic analogs () exhibit enhanced electrophilicity but reduced bioavailability due to lower lipophilicity.
Biological Activity
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide, a compound with notable pharmacological potential, has garnered attention for its biological activities, particularly as a sphingosine kinase inhibitor. This article delves into its mechanisms of action, biological effects, and supporting research findings.
This compound primarily functions by inhibiting sphingosine kinase (SK), an enzyme critical in the regulation of sphingolipid metabolism. Sphingosine kinases catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule involved in various cellular processes including cell proliferation, survival, and migration. By inhibiting this pathway, the compound may exert anti-proliferative effects on cancer cells and influence inflammatory responses.
Biological Activity
In Vitro Studies:
Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it exhibits an IC50 value of approximately 22.19 µM against PC3 prostate cancer cells and 5.41 µM against SKNMC neuroblastoma cells, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity Data Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 22.19 |
| SKNMC | 5.41 |
| K562 (Bcr-Abl+) | 7.4 |
| HT29 | 12.57 |
Case Studies
Case Study 1: Anticancer Activity
In a comparative study, this compound was evaluated alongside Imatinib, a standard treatment for chronic myeloid leukemia (CML). The results indicated that the compound not only inhibited the Abl protein kinase but also demonstrated selective activity against Bcr-Abl-positive K562 cells, suggesting its potential as an alternative therapeutic agent in CML treatment .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The compound was shown to mitigate cell death in neuronal cultures exposed to toxic agents, suggesting a role in neuroprotection possibly mediated through modulation of S1P signaling pathways .
Research Findings
Recent studies have expanded on the pharmacological profile of this compound:
- Molecular Docking Studies: These studies revealed that the compound forms hydrogen bonds with critical residues in target proteins, enhancing its binding affinity and specificity .
- Apoptotic Induction: Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis in treated cancer cells without significant cell cycle arrest, highlighting its mechanism as a pro-apoptotic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carboxamide coupling reactions. For example, a protocol similar to the synthesis of adamantane derivatives in involves reacting adamantane-1-carboxylic acid with 1-(3-aminopropyl)imidazole using coupling agents like HATU or DCC. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (room temperature to 80°C), and reaction time (12–24 hrs). Optimization may require adjusting stoichiometry or catalysts to improve yields, as seen in where yields ranged from 31% to 76% depending on substituents .
- Analytical Validation : Confirm purity via HPLC (≥95%, as in ) and structural integrity using (e.g., adamantane protons at δ 1.6–2.2 ppm) and HRMS (m/z calculated for : 298.1919) .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR Spectroscopy : Adamantane protons appear as broad singlets (δ 1.6–2.2 ppm), while imidazole protons resonate at δ 7.0–7.5 ppm. The propyl linker’s methylene groups show peaks at δ 1.8–3.0 ppm .
- HRMS : Validate molecular weight with <2 ppm error. For example, a calculated m/z of 298.1919 should match experimental values .
- HPLC : Use C18 columns with acetonitrile/water gradients; purity ≥95% is typical for research-grade material .
Q. What safety protocols should be followed when handling this compound?
- Guidelines : Based on adamantane-carboxylic acid safety data ( –5), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of exposure, rinse eyes/skin with water and seek medical attention. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How do structural modifications (e.g., imidazole substitution or adamantane functionalization) influence biological activity?
- Structure-Activity Relationship (SAR) : demonstrates that adamantane derivatives with hydrophobic substituents exhibit enhanced antimicrobial activity. For example, replacing the imidazole with a benzyl group (as in 6j) reduced yield (31%) but may alter bioactivity. Advanced SAR studies require systematic variation of substituents followed by in vitro assays (e.g., MIC testing against C. albicans) .
- Methodological Approach : Synthesize analogs (e.g., varying the imidazole’s N-substituents) and compare activity using standardized protocols like CLSI guidelines .
Q. How can researchers resolve contradictions in synthesis data (e.g., low yields or purity discrepancies)?
- Troubleshooting : Low yields (e.g., 31% for 6j in ) may arise from steric hindrance or poor solubility. Strategies include:
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to improve reactant solubility.
- Catalyst Screening : Test alternative coupling agents (e.g., EDCI vs. HATU).
- Purity Enhancement : Use flash chromatography or recrystallization (e.g., from ethanol/water mixtures) .
Q. What mechanistic insights exist for this compound’s biological activity, and how can they be validated?
- Mechanistic Studies : highlights similar imidazole-containing compounds acting as kinase inhibitors. Hypothesize mechanisms (e.g., binding to ATP pockets) and validate via:
- Enzymatic Assays : Measure IC50 values against target enzymes.
- Molecular Docking : Use software like AutoDock to predict binding modes, referencing adamantane’s rigid structure for hydrophobic interactions .
Q. How can computational modeling enhance the design of adamantane-imidazole derivatives?
- In Silico Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
